molecular formula C7H4Cl2N2O3 B1410068 3,6-Dichloro-2-nitrobenzamide CAS No. 1806356-61-5

3,6-Dichloro-2-nitrobenzamide

Cat. No.: B1410068
CAS No.: 1806356-61-5
M. Wt: 235.02 g/mol
InChI Key: MKWYPZYNKQDIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-2-nitrobenzamide is a benzamide derivative featuring a nitro group at the 2-position and chlorine substituents at the 3- and 6-positions of the benzene ring. These analogs are often studied for their applications in agrochemicals, pharmaceuticals, or materials science due to their electronic and steric properties imparted by substituents. The following sections provide a detailed comparison with structurally and functionally similar compounds, leveraging data from available sources.

Properties

IUPAC Name

3,6-dichloro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-3-1-2-4(9)6(11(13)14)5(3)7(10)12/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWYPZYNKQDIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301560
Record name Benzamide, 3,6-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806356-61-5
Record name Benzamide, 3,6-dichloro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806356-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3,6-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-nitrobenzamide typically involves the nitration of 3,6-dichlorobenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 3,6-Dichloro-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

3,6-Dichloro-2-nitrobenzamide has shown promising results in antimicrobial studies. Research indicates that it exhibits significant activity against Mycobacterium tuberculosis (M.tb) and other resistant strains. The compound's structure allows it to interact effectively with bacterial enzymes, which is crucial for its antimicrobial efficacy.

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 25 μg/mL against M.tb, indicating potent activity. This suggests potential for developing new anti-tubercular agents based on this compound .

Anticancer Properties

In cancer research, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Notably:

  • Cytotoxicity : Compounds derived from this benzamide exhibited IC50 values in the low micromolar range against breast (MCF7) and colon (HCT116) cancer cell lines, suggesting strong anticancer potential .
  • Mechanism of Action : The compounds induce apoptosis in cancer cells through specific pathways, including cell cycle arrest at the G2/M phase .

Protein Targeting and PROTAC Development

The compound is also being explored in the context of targeted protein degradation. It can serve as a ligand in proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins involved in disease processes.

  • Binding Affinity : Research has demonstrated that modifications to the benzamide structure can enhance binding affinity to cereblon (CRBN), a key target in the development of PROTACs. This opens avenues for novel therapeutic strategies in treating various cancers .

Herbicide Development

This compound and its derivatives have been investigated for their herbicidal properties. The compound's mechanism involves disrupting plant growth by inhibiting specific metabolic pathways.

  • Efficacy Against Weeds : Studies have shown that formulations containing this compound can effectively control resistant weed species, making it a valuable addition to integrated weed management programs .

Formulation Enhancements

Research into the formulation of herbicides has indicated that combining this compound with other active ingredients can enhance overall efficacy and reduce required application rates.

Application AreaKey Findings
AntimicrobialMIC = 25 μg/mL against M.tb
AnticancerIC50 = 0.24 μM against MCF7
PROTAC DevelopmentEnhanced CRBN binding affinity
Herbicidal EfficacyEffective against glyphosate-resistant weeds

Case Study 1: Antitubercular Activity

A study conducted on various benzamide derivatives highlighted the superior activity of this compound against multi-drug resistant strains of M.tb. The structure-activity relationship (SAR) analysis revealed that the presence of chlorine and nitro groups significantly contributed to its potency .

Case Study 2: Cancer Cell Line Response

In a comprehensive screening of over 60 human cancer cell lines, compounds based on this compound demonstrated selective toxicity against specific types of cancers. The study concluded that further optimization could lead to new anticancer therapies .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms can enhance the compound’s binding affinity to its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 3,5-Dichloronitrobenzene : A benzene derivative with nitro and chloro groups at positions 1, 3, and 5 .
  • N-(3-chlorophenethyl)-4-nitrobenzamide : A benzamide derivative with a nitro group at the 4-position and a chlorophenethyl side chain .
  • 6-Chloro-7-methyl-3-[...]-1,4,2-benzodithiazine : A heterocyclic compound with nitro-like functional groups (C=N) and a sulfone moiety .

Table 1: Structural Comparison

Compound Substituent Positions Functional Groups Molecular Formula
3,6-Dichloro-2-nitrobenzamide 2-NO₂, 3-Cl, 6-Cl Amide, Nitro, Chloro C₇H₄Cl₂N₂O₃ (inferred)
3,5-Dichloronitrobenzene 1-NO₂, 3-Cl, 5-Cl Nitro, Chloro C₆H₃Cl₂NO₂
N-(3-chlorophenethyl)-4-nitrobenzamide 4-NO₂, benzamide, 3-Cl side chain Amide, Nitro, Chloro C₁₅H₁₃ClN₂O₃
6-Chloro-7-methyl-benzodithiazine Sulfone, hydrazine, C=N Heterocyclic, Chloro, Methyl C₁₆H₁₄ClN₃O₄S₂
Physical and Chemical Properties

Melting Points (MP):

  • 3,5-Dichloronitrobenzene: 65.4°C
  • 6-Chloro-7-methyl-benzodithiazine: 318–319°C (decomposes)
  • Inference for this compound : The presence of an amide group likely increases melting point compared to 3,5-Dichloronitrobenzene due to hydrogen bonding, though lower than the thermally stable benzodithiazine derivative.

Solubility and Reactivity:

  • The amide group in this compound enhances polarity and hydrogen-bonding capacity compared to non-amide analogs like 3,5-Dichloronitrobenzene.
  • The electron-withdrawing nitro and chloro groups in all analogs reduce electron density on the aromatic ring, increasing susceptibility to nucleophilic substitution or reduction reactions.

Spectroscopic Features:

  • IR Spectroscopy: Benzamide derivatives typically show peaks for amide C=O (~1650 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹). The benzodithiazine compound exhibits strong sulfone (SO₂) peaks at 1340–1150 cm⁻¹ .
  • NMR : Chlorine and nitro substituents deshield adjacent protons. For example, in the benzodithiazine analog, aromatic protons resonate at δ 6.38–8.37 ppm .

Biological Activity

3,6-Dichloro-2-nitrobenzamide (DCNB) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : C₇H₄Cl₂N₂O₃
  • Molecular Weight : 235.02 g/mol
  • Functional Groups : Nitro group (-NO₂) and dichloro substituents.

DCNB is characterized by its unique structural features, which contribute to its biological activity. The presence of the nitro group is particularly notable for its role in redox reactions, while the chlorine atoms enhance the compound's binding affinity to biological targets.

The biological activity of DCNB can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : DCNB has been shown to inhibit various enzymes by binding to their active sites, thereby modulating their activity.
  • Protein Binding : The compound's structure allows it to interact with proteins, potentially affecting their function and stability.
  • Redox Activity : The nitro group can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to cytotoxic effects against certain cell types .

Antimicrobial Activity

DCNB exhibits notable antimicrobial properties. Research indicates that compounds with similar structures demonstrate effectiveness against various bacterial strains, including those responsible for tuberculosis and other infections . The mechanism likely involves the nitro group triggering toxic reactions within microbial cells.

Anticancer Activity

Studies have highlighted the potential anticancer properties of DCNB. For instance, it has been evaluated for cytotoxicity against breast cancer cell lines, showing moderate activity with an IC₅₀ value indicating effective inhibition of cell proliferation . The compound's ability to induce apoptosis in cancer cells is attributed to its redox-active nitro group .

Anti-inflammatory Effects

Research into nitro compounds suggests that DCNB may also possess anti-inflammatory properties. In vitro studies have demonstrated that related compounds can modulate cytokine production and reduce inflammation markers in immune cells . This aspect is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of DCNB and related compounds:

  • Antimycobacterial Activity : A study on nitrobenzoate derivatives revealed that aromatic nitro substitutions enhance antitubercular activity without a direct correlation to toxicity levels. This finding suggests that DCNB could be a candidate for further development as an antimycobacterial agent .
  • Cytotoxicity Against Cancer Cells : In one study, DCNB was tested against breast cancer cell lines, showing an IC₅₀ value of approximately 21.8 µM. Formulations using nanocarriers enhanced its cytotoxic effects, indicating potential for improved delivery systems in cancer therapy .
  • Anti-inflammatory Activity : Compounds similar to DCNB were evaluated for their ability to inhibit pro-inflammatory cytokines in human immune cells. Results indicated significant reductions in TNF-α production, suggesting a role for DCNB in anti-inflammatory therapies .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerModerate cytotoxicity (IC₅₀ ~ 21.8 µM)
Anti-inflammatorySignificant inhibition of TNF-α production

Q & A

Q. What analytical techniques are recommended for characterizing 3,6-Dichloro-2-nitrobenzamide in synthetic mixtures?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) can quantify purity and resolve byproducts. Use reverse-phase columns with UV detection (λ ≈ 254 nm) for nitro-aromatic absorption.
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies substituent positions via chemical shifts: chlorine and nitro groups deshield adjacent protons (e.g., aromatic protons near Cl at δ ≈ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (M+H⁺ or M⁻) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
  • X-ray Crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related benzamide derivatives .

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

  • Precursor Selection : Start with 3,6-dichloro-2-nitrobenzoic acid and employ coupling agents like EDCI/HOBt for amide bond formation with ammonia or ammonium salts .
  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis. Optimize temperature (60–80°C) and stoichiometry (1:1.2 acid-to-amine ratio) to reduce side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization in ethanol/water enhances purity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) (e.g., B3LYP/6-311G**) calculates electron density maps to identify electrophilic sites (e.g., para to nitro groups) susceptible to substitution .
  • Molecular Dynamics (MD) simulations model solvation effects and transition states to predict reaction pathways (e.g., SNAr mechanisms) .
  • Hammett Constants : Use σ⁻ values for meta-chloro and nitro substituents to estimate rate constants for comparative studies with analogous compounds .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, solvent controls). For antimicrobial studies, standardize MIC protocols per CLSI guidelines .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction to amines) that may alter activity .
  • Structural Analogues : Compare bioactivity with derivatives (e.g., 3,5-dichloro or 4-nitro variants) to isolate substituent effects .

Q. What strategies mitigate instability of this compound under acidic or photolytic conditions?

Methodological Answer:

  • pH Control : Store solutions in neutral buffers (pH 6–8) to prevent nitro group protonation and subsequent decomposition .
  • Light Protection : Use amber glassware and conduct reactions under dark conditions to avoid photodegradation, as nitroaromatics are prone to radical-mediated breakdown .
  • Stabilizing Agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to sequester metal ions that catalyze degradation .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies for this compound in toxicity assays?

Methodological Answer:

  • Range-Finding Tests : Start with logarithmic concentrations (0.1–100 µM) to identify the EC₅₀. Use ATP-based viability assays (e.g., CellTiter-Glo®) .
  • Positive/Negative Controls : Include known toxins (e.g., cisplatin) and solvent-only controls to normalize data .
  • Statistical Models : Fit sigmoidal curves (Hill equation) to quantify potency and cooperativity. Address outliers via Grubbs’ test .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to promote nucleation. For stubborn cases, employ vapor diffusion .
  • Disorder Management : Chlorine and nitro groups often cause rotational disorder. Apply SHELXL restraints to refine positional parameters .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets, particularly for heavy-atom derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.